molecular formula C8H8N2 B12977733 1-(Pyridin-4-yl)prop-2-yn-1-amine

1-(Pyridin-4-yl)prop-2-yn-1-amine

Cat. No.: B12977733
M. Wt: 132.16 g/mol
InChI Key: OEDDPJHLVXMEHM-UHFFFAOYSA-N
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Description

1-(Pyridin-4-yl)prop-2-yn-1-amine is an organic compound that features a pyridine ring attached to a prop-2-yn-1-amine group. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Pyridin-4-yl)prop-2-yn-1-amine typically involves the reaction of pyridine derivatives with propargylamine. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where a halogenated pyridine reacts with propargylamine in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, involving controlled temperatures, pressures, and the use of industrial-grade catalysts and solvents .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-4-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, amines, and other heterocyclic compounds, depending on the reaction conditions and reagents used .

Scientific Research Applications

1-(Pyridin-4-yl)prop-2-yn-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-4-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction pathways, where the compound affects the phosphorylation or dephosphorylation of key proteins .

Comparison with Similar Compounds

  • 2-(Pyridin-4-yl)prop-2-yn-1-amine
  • 3-(Pyridin-4-yl)prop-2-yn-1-amine
  • 4-(Pyridin-4-yl)prop-2-yn-1-amine

Comparison: 1-(Pyridin-4-yl)prop-2-yn-1-amine is unique due to its specific position of the prop-2-yn-1-amine group on the pyridine ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, this compound may exhibit different chemical and biological properties, making it a distinct and valuable compound in various applications .

Properties

Molecular Formula

C8H8N2

Molecular Weight

132.16 g/mol

IUPAC Name

1-pyridin-4-ylprop-2-yn-1-amine

InChI

InChI=1S/C8H8N2/c1-2-8(9)7-3-5-10-6-4-7/h1,3-6,8H,9H2

InChI Key

OEDDPJHLVXMEHM-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=NC=C1)N

Origin of Product

United States

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